5-ethyl-4,6-dimethyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile
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Overview
Description
5-ethyl-4,6-dimethyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with various functional groups
Scientific Research Applications
5-ethyl-4,6-dimethyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4,6-dimethyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzyl mercaptan with 2-chloro-5-ethyl-4,6-dimethylpyridine-3-carbonitrile under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4,6-dimethyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-ethyl-4,6-dimethyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile: Lacks the ethyl group at the 5-position.
5-ethyl-4,6-dimethyl-2-{[(phenyl)methyl]sulfanyl}pyridine-3-carbonitrile: Lacks the methyl group on the phenyl ring.
Uniqueness
5-ethyl-4,6-dimethyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridine-3-carbonitrile is unique due to the specific combination of substituents on the pyridine ring and the phenyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethyl-4,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-5-16-13(3)17(10-19)18(20-14(16)4)21-11-15-8-6-7-12(2)9-15/h6-9H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGZAKGIFBAPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N=C1C)SCC2=CC=CC(=C2)C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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